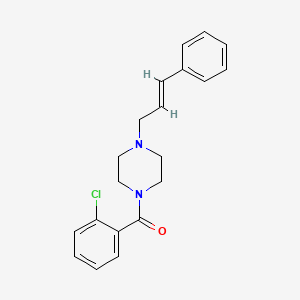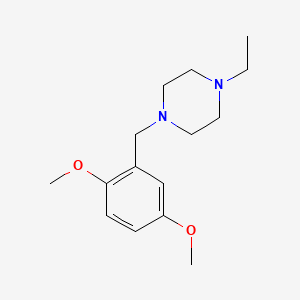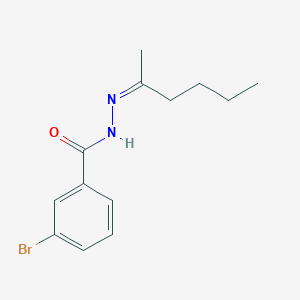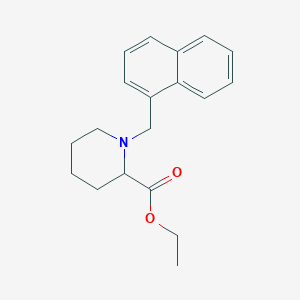
1-(2-chlorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine
Overview
Description
1-(2-chlorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine, also known as CPP, is a compound that has been extensively studied in the field of neuroscience. CPP is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory.
Scientific Research Applications
1-(2-chlorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been extensively used as a tool in neuroscience research to study the role of the NMDA receptor in synaptic plasticity, learning, and memory. It has been shown to block the induction of long-term potentiation (LTP) in the hippocampus, which is a cellular mechanism that underlies learning and memory. 1-(2-chlorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has also been used to study the role of the NMDA receptor in pain perception, addiction, and depression.
Mechanism of Action
1-(2-chlorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine acts as a non-competitive antagonist of the NMDA receptor by binding to the ion channel pore and blocking the flow of ions through the receptor. This results in the inhibition of LTP induction and the reduction of synaptic plasticity.
Biochemical and Physiological Effects:
1-(2-chlorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the release of glutamate, which is a neurotransmitter that is involved in synaptic plasticity and learning and memory. 1-(2-chlorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has also been shown to reduce the activity of the protein kinase C (PKC) pathway, which is involved in the regulation of synaptic plasticity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(2-chlorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine in lab experiments is its potency and selectivity for the NMDA receptor. This allows researchers to specifically study the role of the NMDA receptor in synaptic plasticity and learning and memory. However, one limitation of using 1-(2-chlorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine is its relatively short half-life, which can make it difficult to study long-term effects.
Future Directions
There are several future directions for the study of 1-(2-chlorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine and the NMDA receptor. One direction is the development of more potent and selective NMDA receptor antagonists that can be used in clinical settings to treat conditions such as chronic pain, depression, and addiction. Another direction is the study of the role of the NMDA receptor in neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, the study of the NMDA receptor in the context of neuroplasticity and brain development is an area of active research that holds promise for understanding how the brain adapts to changes in the environment.
properties
IUPAC Name |
(2-chlorophenyl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O/c21-19-11-5-4-10-18(19)20(24)23-15-13-22(14-16-23)12-6-9-17-7-2-1-3-8-17/h1-11H,12-16H2/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRQDHHQLTURNV-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-chlorophenyl){4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(2,4-dichlorophenoxy)butanoyl]piperidine](/img/structure/B3835003.png)
![2-[(3'-fluoro-5-methyl-2-biphenylyl)oxy]acetamide](/img/structure/B3835010.png)


![2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]isoleucinate](/img/structure/B3835032.png)
![butyl 4-[(3-nitrobenzoyl)amino]benzoate](/img/structure/B3835040.png)
![N-[3-(trifluoromethyl)phenyl]-1-adamantanecarboxamide](/img/structure/B3835047.png)






